Product packaging for 4-Bromo-4'-hydroxydiphenylamine(Cat. No.:)

4-Bromo-4'-hydroxydiphenylamine

Cat. No.: B13784940
M. Wt: 264.12 g/mol
InChI Key: ANAXMAAQQFURGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Diphenylamine (B1679370) Derivatives in Contemporary Chemical Research

Diphenylamine, an aromatic amine, and its derivatives are integral to numerous fields of research and industry. rsc.org They are widely recognized for their antioxidant properties and are utilized as stabilizers in various materials, including rubber and lubricants. rsc.org In the realm of pharmaceuticals, the diphenylamine framework is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, these compounds serve as intermediates in the synthesis of dyes, agrochemicals, and photographic chemicals. rsc.orgresearchgate.net The diverse applications of diphenylamine derivatives underscore their importance in modern chemical research, driving the continuous exploration of new analogs with enhanced or specialized functionalities. nih.govresearchgate.netnih.gov

Significance of Brominated and Hydroxylated Diphenylamine Architectures

The incorporation of bromine and hydroxyl groups onto the diphenylamine structure is a strategic approach to modulate its properties. Bromination, the introduction of a bromine atom, is known to influence a molecule's lipophilicity and metabolic stability. In the context of polybrominated diphenyl ethers (PBDEs), which are structurally related, bromination is a key feature of these widely used flame retardants. mdpi.com Research has also shown that brominated phenols, which share a structural motif with the target compound, can exhibit significant antioxidant and anticancer activities. mdpi.com

The hydroxyl group (-OH) is also a critical functionality. It can participate in hydrogen bonding, which influences the compound's solubility and its interactions with biological targets. The presence of a hydroxyl group on a diphenylamine structure, as seen in 4-hydroxydiphenylamine (B52144), is associated with antioxidant activity. medchemexpress.com Hydroxylated metabolites of PBDEs are of environmental and toxicological interest, as they can be more biologically active than their parent compounds. mdpi.comnih.gov The combination of both a bromine atom and a hydroxyl group in 4-Bromo-4'-hydroxydiphenylamine is therefore expected to yield a molecule with a unique profile of reactivity and biological activity.

Overview of Research Trajectories for this compound

While dedicated research on this compound is not extensively documented, its structural features suggest several promising research trajectories. Based on the known properties of its constituent parts and related molecules, research on this compound is likely to focus on the following areas:

Antioxidant Activity: Given that both the diphenylamine core and hydroxylated aromatic compounds are known for their antioxidant properties, a primary research avenue would be the evaluation of this compound as a free radical scavenger. researchgate.netmedchemexpress.comnih.gov Studies might investigate its efficacy in preventing oxidative damage in biological and chemical systems.

Enzyme Inhibition: The structural similarity of diphenylamine derivatives to various biological molecules suggests that this compound could be explored as an enzyme inhibitor. This could have implications for the development of new therapeutic agents.

Materials Science: Diphenylamine derivatives are used in the development of new materials. The unique electronic properties conferred by the bromine atom and the potential for polymerization or incorporation into larger structures via the hydroxyl group make this compound a candidate for research in materials with specific optical or electronic properties.

Synthetic Intermediate: The compound could serve as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can be replaced through various cross-coupling reactions, and the hydroxyl group can be modified to introduce other functionalities, making it a valuable building block for organic synthesis.

Physicochemical and Spectroscopic Data of Related Compounds

To provide a better understanding of the likely characteristics of this compound, the following tables summarize the available data for the closely related compounds: 4-Bromodiphenylamine and 4-Hydroxydiphenylamine. This data is sourced from the PubChem database and can be used to infer the properties of the target compound. nih.govnih.gov

Physicochemical Properties

Property4-Bromodiphenylamine nih.gov4-Hydroxydiphenylamine nih.gov
Molecular Formula C₁₂H₁₀BrNC₁₂H₁₁NO
Molecular Weight 248.12 g/mol 185.22 g/mol
XLogP3 3.92.8
Melting Point Not available73 °C
Computed Descriptors
IUPAC Name 4-bromo-N-phenylaniline4-anilinophenol
InChI InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14HInChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
InChIKey CCIVUDMVXNBUCY-UHFFFAOYSA-NJTTMYKSFKOOQLP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)BrC1=CC=C(C=C1)NC2=CC=C(C=C2)O

Spectroscopic Data Summary for 4-Bromodiphenylamine nih.gov

Spectroscopy TypeData Highlights
¹³C NMR Spectra available from Varian XL-100.
Mass Spectrometry GC-MS data available from NIST Mass Spectrometry Data Center.
IR Spectra ATR-IR spectra available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B13784940 4-Bromo-4'-hydroxydiphenylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

4-(4-bromoanilino)phenol

InChI

InChI=1S/C12H10BrNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H

InChI Key

ANAXMAAQQFURGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)O

Origin of Product

United States

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Bromo-4'-hydroxydiphenylamine, providing insights into the connectivity and chemical environment of its atoms.

High-Resolution NMR (1D and 2D Techniques)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental in the initial characterization of this compound. In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals offer a map of the aromatic and amine protons. For instance, in a related compound, 4-bromo-N,N-diphenylaniline, the aromatic protons appear as multiplets in the ¹H NMR spectrum. nih.gov Similarly, for 4-Bromo-4'-hydroxybiphenyl, a precursor, distinct signals for the aromatic protons can be observed. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide deeper structural information by revealing correlations between nuclei. COSY spectra would establish the connectivity between adjacent protons within the phenyl rings of this compound, while HSQC would link the protons directly to their attached carbon atoms, confirming the carbon framework. These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex diphenylamine (B1679370) derivatives. nih.gov

Technique Information Gained for this compound
¹H NMR Provides chemical shifts and coupling constants for protons on the aromatic rings and the amine group.
¹³C NMR Reveals the number and chemical environment of all carbon atoms in the molecule.
COSY Establishes proton-proton coupling networks within the two phenyl rings.
HSQC Correlates each proton with its directly attached carbon atom.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, aiding in confirming the overall connectivity.

In-situ NMR for Reaction Monitoring and Kinetic Analysis

In-situ NMR spectroscopy is a powerful tool for observing chemical reactions in real-time directly within the NMR spectrometer. wiley.com This technique allows for the monitoring of the formation of this compound from its reactants or its subsequent conversion into other products. By acquiring spectra at regular intervals, researchers can track the disappearance of starting materials and the appearance of product signals, providing valuable kinetic data and insights into the reaction mechanism. researchgate.netnih.gov For example, in reactions involving diphenylamine derivatives, in-situ NMR can help identify transient intermediates that would otherwise be undetectable by conventional ex-situ analysis. wiley.com The use of specialized high-pressure NMR tubes can even allow for the study of reactions under non-ambient conditions. wiley.com

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Progress

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, enabling the confirmation of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the analysis of this compound due to its ability to provide highly accurate mass measurements. acs.orgrsc.org This precision allows for the unambiguous determination of the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be clearly resolved in the mass spectrum. researchgate.net HRMS is also instrumental in distinguishing the target compound from potential byproducts or impurities with similar nominal masses. mdpi.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of diphenylamine derivatives. nih.gov

Ion Calculated Exact Mass Observed Mass (Hypothetical) Mass Accuracy (ppm) Isotopic Pattern
[M+H]⁺ C₁₂H₁₁⁷⁹BrNO⁺: 264.0075264.00781.1A+2 peak at ~266.0055 of similar intensity
[M-H]⁻ C₁₂H₉⁷⁹BrNO⁻: 262.9922262.99191.1A+2 peak at ~264.9902 of similar intensity

Spectroscopic Techniques for Electronic and Vibrational Analysis

Spectroscopic methods that probe the electronic and vibrational states of a molecule offer complementary information to NMR and MS.

Compound Solvent λ_max (nm) Reference
Diphenylamine Derivatives (General)MethanolVaries with substitution nih.gov
Products of DPA CopolymerizationSulfuric Acid~538 (intermediate) semanticscholar.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the O-H group, the N-H group, the two aromatic rings, and the C-Br bond.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound (Inferred from Analogous Compounds)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H (Phenol)Stretching, H-bonded~3200-3500 (Broad)A broad peak indicating the presence of the hydroxyl group. nih.gov
N-H (Amine)Stretching~3350-3450Often overlaps with the O-H stretch. chemicalbook.com
Aromatic C-HStretching~3000-3100Characteristic of the C-H bonds on the phenyl rings.
Aromatic C=CRing Stretching~1450-1600Multiple bands are expected, confirming the aromatic structure. chegg.com
C-O (Phenol)Stretching~1200-1260Indicates the bond between the phenyl ring and the hydroxyl group. nih.gov
C-N (Amine)Stretching~1250-1350Relates to the bond between the nitrogen and the phenyl rings.
C-BrStretching~500-650A peak in the fingerprint region, confirming the presence of bromine.

This table is illustrative and based on data from similar compounds. Actual peak positions may vary.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. Compounds with extended π-conjugated systems, such as the diphenylamine framework, often exhibit fluorescence. Upon absorbing a photon of a specific wavelength, the molecule is promoted to an excited electronic state and subsequently emits a photon of a longer wavelength (lower energy) as it returns to the ground state.

The fluorescence properties of this compound are expected to be influenced by its aniline (B41778) and phenol (B47542) moieties. hmdb.ca Both anilines and phenols can be fluorescent, and their properties are often sensitive to the chemical environment, such as solvent polarity and pH. researchgate.netnih.gov For instance, protonation or deprotonation of the amine and hydroxyl groups can significantly alter the emission spectrum.

Furthermore, the presence of the bromine atom can influence the fluorescence quantum yield through the "heavy atom effect." This effect can enhance intersystem crossing from the excited singlet state to the triplet state, potentially quenching fluorescence. However, some brominated compounds are known to be fluorescent. nih.gov Detailed studies would be required to characterize the specific excitation and emission maxima, quantum yield, and the influence of environmental factors on the fluorescence of this compound.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) and is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would provide key information about the carbon skeleton and the low-frequency C-Br vibration. The symmetric "ring breathing" modes of the phenyl rings typically give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the aromatic structure. daneshyari.com Data from related compounds like Diphenylamine nih.govchemicalbook.com and 4-Bromoaniline (B143363) spectrabase.com can be used to predict the characteristic Raman shifts.

Table 2: Expected Characteristic Raman Shifts for this compound (Inferred from Analogous Compounds)

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C-HStretching~3050-3070Complementary to IR bands.
Aromatic RingRing Breathing (Symmetric)~990-1010A strong, sharp peak characteristic of the benzene (B151609) ring. chemicalbook.com
Aromatic RingC=C Stretching~1580-1610Often a strong signal in aromatic compounds. spectrabase.com
C-BrStretching~200-400The C-Br stretch is often more intense in Raman than in IR spectra.

This table is illustrative and based on data from similar compounds. Actual peak positions may vary.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is a technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support inside a column.

Direct analysis of this compound by GLC could be challenging due to its polarity and relatively high boiling point, which are attributable to the hydroxyl and amine functional groups. These groups can lead to peak tailing and potential degradation at high temperatures. To overcome these issues, derivatization is often employed for phenols and aromatic amines prior to GC analysis. nih.gov Common derivatization methods include silylation or acetylation, which convert the polar -OH and -N-H groups into less polar and more volatile ethers or esters.

Table 3: Hypothetical Gas-Liquid Chromatography (GLC) Parameters for Analysis

ParameterDescription
Sample Preparation Derivatization (e.g., with BSTFA for silylation) to increase volatility and thermal stability.
Stationary Phase A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane phase.
Mobile Phase An inert carrier gas, typically Helium or Nitrogen.
Injector Temperature High enough to ensure rapid vaporization without causing thermal degradation (~250-280 °C).
Oven Program A temperature gradient (e.g., starting at 100 °C and ramping to 300 °C) to ensure good separation of the analyte from any impurities.
Detector A Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for definitive identification.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgyoutube.com This technique is the standard method for determining the molecular weight distribution of polymers. youtube.comyoutube.comyoutube.com

While this compound is a small molecule, it can serve as a monomer or a functional building block in polymerization reactions. For example, it could be incorporated into polyesters, polyethers, or polyurethanes. If such a polymer were synthesized, GPC would be the primary tool to characterize its molecular weight properties. The polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

Table 4: Application of GPC for Polymers Derived from this compound

GPC ParameterInformation ObtainedSignificance
Number-Average Molecular Weight (Mn) The total weight of all polymer chains in a sample divided by the total number of polymer chains.Relates to colligative properties like osmotic pressure.
Weight-Average Molecular Weight (Mw) An average that accounts for the contribution of each polymer chain to the total mass of the sample. It is more sensitive to larger molecules.Relates to physical properties like mechanical strength and viscosity.
Polydispersity Index (PDI) The ratio of Mw to Mn (PDI = Mw/Mn).A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length).

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and conformational properties of molecules like 4-Bromo-4'-hydroxydiphenylamine. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

DFT has been widely employed to study the geometry and electronic properties of diphenylamine (B1679370) derivatives. researchgate.net For instance, the optimization of the molecular structure of diphenylamine derivatives using DFT can reveal important parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These parameters are crucial for understanding the molecule's three-dimensional shape and stability. In a related compound, 4-Bromo-N-phenylaniline, the dihedral angle between the benzene (B151609) rings was found to be 52.5 (1)°. canada.ca

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For example, in a study of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, the HOMO-LUMO energy gap was calculated to understand its electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov The MEP surface visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. mdpi.comnih.gov Red regions indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Diphenylamine Derivative

ParameterValue
Dihedral Angle (C-N-C-C)52.5°
N-H Bond Length1.01 Å
C-N Bond Length1.42 Å
C-Br Bond Length1.90 Å

Note: Data is representative of related diphenylamine structures and may not be exact for this compound.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling techniques, particularly combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com While specific studies on the reaction mechanisms of this compound are not widely published, the principles of these methods can be applied to understand its potential reactions.

For example, in the study of enzyme-catalyzed reactions, QM/MM simulations can map the entire reaction pathway, identifying transition states and intermediates. mdpi.com The quantum mechanics part of the calculation is used to treat the region of the molecule directly involved in the reaction, providing a high level of accuracy for bond-breaking and bond-forming processes. The molecular mechanics part handles the surrounding environment, such as the solvent or protein, making the calculation computationally feasible.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are particularly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netresearchgate.net

The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic N-H and O-H stretching frequencies can be accurately predicted.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov The predicted λmax values can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. The solvent effect on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Representative Predicted Spectroscopic Data for a Related Aromatic Compound

Spectroscopic TechniqueParameterPredicted Value
IRN-H Stretch3450 cm⁻¹
IRO-H Stretch3550 cm⁻¹
UV-Visλmax280 nm

Note: These values are illustrative and based on calculations for similar functionalized aromatic compounds.

Computational Screening for Structure-Activity Relationships

Computational screening, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful approach for identifying promising drug candidates and understanding the relationship between a molecule's structure and its biological activity. nih.govnih.gov For diphenylamine derivatives, QSAR models have been developed to predict their antitubercular and antioxidant activities. researchgate.netnih.gov

In a QSAR study, a set of molecules with known activities is used to build a statistical model that correlates molecular descriptors with biological activity. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. The resulting model can then be used to predict the activity of new, untested compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity. nih.gov These maps are invaluable for the rational design of new derivatives with improved activity. For example, a 3D-QSAR study on diphenylamine-containing 1,2,4-triazoles identified key structural features for potent antitubercular activity. nih.gov Such an approach could be applied to this compound to explore its potential as a lead compound for various therapeutic applications.

Role in Organic Reaction Chemistry and Synthetic Strategy

Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig, Suzuki, Stille, Kumada)

The aryl bromide moiety in 4-Bromo-4'-hydroxydiphenylamine makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. nih.govmdpi.comchemicalbook.com In principle, this compound could react with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl diphenylamine (B1679370) derivatives. The reaction typically requires a palladium catalyst and a base. nih.govmdpi.com

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. cutm.ac.injmedchem.comnih.gov While this compound already possesses a C-N bond, the aryl bromide could potentially undergo further amination reactions, although intramolecular reactions or reactions involving the existing secondary amine could present challenges.

Sonogashira Coupling: This reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.netscielo.brlibretexts.org this compound could be coupled with various alkynes to introduce an alkynyl functional group onto the brominated phenyl ring.

Stille and Kumada Coupling: These reactions utilize organotin and Grignard reagents, respectively, to couple with organohalides.

Despite the theoretical potential for this compound to participate in these named reactions, a review of available scientific literature does not provide specific examples or detailed research findings of this particular compound being used as a substrate in Sonogashira, Buchwald-Hartwig, Suzuki, Stille, or Kumada cross-coupling reactions. General procedures for these reactions are well-established for a wide range of aryl bromides. libretexts.orgwikipedia.org

Functionalization and Derivatization Strategies

The functional groups of this compound—the secondary amine, the hydroxyl group, and the aryl bromide—offer multiple avenues for derivatization.

N-Alkylation/N-Arylation: The secondary amine can be alkylated or arylated to produce tertiary amines.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be converted into an ether or an ester.

Modification via the Aryl Bromide: As discussed in the previous section, the C-Br bond is a handle for introducing new substituents via cross-coupling reactions.

However, specific, documented derivatization strategies focusing solely on this compound are not extensively reported in the surveyed scientific literature. General methods for the functionalization of diphenylamines and bromophenols are widely known but lack specific application data for this bifunctional molecule.

Precursor in Complex Organic Synthesis

Substituted diphenylamines are valuable precursors in the synthesis of various heterocyclic compounds, most notably phenothiazines. Phenothiazine (B1677639) and its derivatives are synthesized by the reaction of a diphenylamine with sulfur, often in the presence of a catalyst like iodine or aluminum chloride. cutm.ac.inwikipedia.orgscribd.comprepchem.com This reaction, known as the Bernthsen synthesis, involves the formation of a new sulfur-containing six-membered ring through cyclization. wikipedia.orgdtic.mil

Given this well-established synthetic route, this compound is a logical precursor for the synthesis of a correspondingly substituted phenothiazine, specifically a bromo-hydroxy-phenothiazine derivative. The reaction would proceed by heating this compound with sulfur. youtube.comgoogle.com The resulting phenothiazine derivative would possess both the bromine and hydroxyl substituents, making it a potentially valuable intermediate for the development of new pharmaceutical compounds or materials. researchgate.netdtic.mil The synthesis of various substituted phenothiazines from their respective diphenylamine precursors is a common strategy in medicinal chemistry. nih.govjmedchem.comresearchgate.net

Table 1: General Synthesis of Phenothiazine from Diphenylamine

Reactants Catalyst Conditions Product

This general transformation underscores the primary role of this compound as a precursor in the synthesis of complex heterocyclic systems.

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of diphenylamine derivatives is of interest due to their use as antioxidants and as precursors to redox-active compounds like phenothiazines. wikipedia.org The presence of both an electron-donating hydroxyl group and an electron-withdrawing bromine atom on the diphenylamine framework of this compound suggests a complex electrochemical profile. The hydroxyl and amine groups can be oxidized, while the aryl bromide can be reduced.

Applications in Advanced Materials Science Research

Building Block for Polymer Synthesis

4-Bromo-4'-hydroxydiphenylamine serves as a versatile monomer for the synthesis of advanced polymers. The presence of reactive sites—the amine proton, the phenolic proton, and the carbon-bromine bond—allows for various polymerization strategies, including oxidative polymerization and polycondensation reactions.

The synthesis of poly(diphenylamine)s through the oxidative polymerization of diphenylamine (B1679370) and its derivatives is a well-established field. researchgate.netnih.govresearchgate.net While direct polymerization of this compound is not extensively documented, the reactivity of its parent compound, 4-hydroxydiphenylamine (B52144), suggests its potential as a monomer. The oxidative polymerization of aminodiphenylamines has been shown to produce semiconducting oligomers. nih.govresearchgate.net Theoretical studies on the oxidative polymerization of aminodiphenylamines have revealed that the coupling mechanism is highly dependent on the position of the substituents. nih.gov For instance, in 4-aminodiphenylamine, N-C10 coupling is the prevalent reaction pathway. nih.govresearchgate.net It can be inferred that this compound could undergo similar oxidative coupling reactions, potentially leading to novel poly(diphenylamine) derivatives with unique properties imparted by the bromo and hydroxyl substituents. The polymerization can be carried out using chemical oxidants like ammonium (B1175870) persulfate in an acidic medium. nih.govresearchgate.net

Table 1: Potential Polymerization Reactions for this compound

Polymerization MethodReactive Sites InvolvedPotential Polymer Structure
Oxidative CouplingN-H and aromatic C-HPoly(this compound) with C-C or C-N linkages
Polycondensation-OH and C-Br (after conversion)Poly(ether amine)s or other condensation polymers

The rational design of polymers for optoelectronic applications involves tailoring the molecular structure to achieve desired electronic and optical properties. The this compound molecule possesses a "push-pull" character, where the hydroxyl (-OH) and amine (-NH-) groups act as electron donors ("push") and the bromine (-Br) atom, along with the phenyl ring system, can act as an electron-withdrawing or modulating moiety ("pull"). This intrinsic electronic asymmetry is a key feature in the design of materials with nonlinear optical (NLO) properties and for applications in organic light-emitting diodes (OLEDs) and electrochromic devices.

The introduction of specific substituents allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, electron-donating groups like hydroxyl and amine tend to increase the HOMO energy level, which can facilitate hole injection in electronic devices. The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of other chromophores or functional groups to further tune the optoelectronic properties. This strategic modification is a cornerstone of rational material design.

Polymers derived from diphenylamine and its analogs have shown significant promise as anti-corrosion coatings for metals like iron. mdpi.com Polytriphenylamine, a related polymer, can form a dense, passive oxide layer on iron surfaces, thereby providing effective corrosion protection. mdpi.com The presence of the amine and hydroxyl groups in poly(4-hydroxydiphenylamine) would be expected to enhance the adhesion of the polymer coating to the metal substrate through hydrogen bonding and the formation of coordinate bonds with the surface metal atoms. mdpi.com

Furthermore, diphenylamine and its derivatives are known for their antioxidant properties and are used as stabilizers in various materials, including smokeless powder. wikipedia.org The amine group can act as a radical scavenger, inhibiting oxidative degradation processes. It is plausible that polymers derived from this compound could exhibit similar or enhanced stabilizing effects due to the combined presence of the antioxidant amine and hydroxyl functionalities. These polymers could be blended with other polymers to improve their thermal and photo-oxidative stability.

Luminescent and Optically Active Materials

The "push-pull" electronic structure of this compound also makes it a candidate for the development of luminescent materials.

Two-photon microscopy is a powerful imaging technique that utilizes the simultaneous absorption of two photons to excite a fluorophore, offering advantages like deeper tissue penetration and reduced photodamage. nih.gov The design of dyes with high two-photon absorption cross-sections is crucial for this application. nih.gov Molecules with a "push-pull" architecture, particularly those with a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) quadrupolar structure, are known to exhibit strong two-photon absorption. rsc.org

While direct studies on this compound for this purpose are not available, its structure is analogous to a D-A-D system. The diphenylamine core can act as a π-conjugated bridge, with the hydroxyl group serving as a strong electron donor and the bromo-substituted phenyl ring influencing the acceptor strength. By forming organic nanoparticles from such a dye, it may be possible to create bright, photostable probes for two-photon bioimaging. The hydrophobic nature of the molecule would likely facilitate the formation of stable nanoparticles in aqueous environments.

Electrochemical Material Development

The electrochemical properties of triphenylamine-based polymers have been extensively studied for applications in electrochromic devices, where a material changes its color in response to an electrical potential. 160.153.132nih.govmdpi.comresearchgate.netmdpi.com These polymers typically undergo reversible oxidation to form stable radical cations, which are responsible for the color change. mdpi.com

Polymers synthesized from this compound would be expected to be electroactive due to the easily oxidizable diphenylamine moiety. The substituents would play a critical role in tuning the electrochemical behavior. The electron-donating hydroxyl group would likely lower the oxidation potential of the polymer, making it easier to switch between its neutral and oxidized states. researchgate.net The bromine atom, being electron-withdrawing, might slightly increase the oxidation potential but also provides a site for further modification to fine-tune the electrochromic performance. For instance, replacing the bromine with other functional groups could alter the color of the oxidized state or improve the stability of the polymer. The development of such polymers could lead to new materials for applications in smart windows, displays, and sensors.

Table 2: Expected Influence of Substituents on Electrochemical Properties

SubstituentExpected Effect on Oxidation PotentialRationale
Hydroxyl (-OH)DecreaseElectron-donating nature stabilizes the radical cation. researchgate.net
Bromo (-Br)Slight IncreaseElectron-withdrawing nature can make oxidation more difficult.

Supramolecular Assembly Research

The unique molecular structure of this compound, featuring a bromine atom, a hydroxyl group, and a secondary amine, makes it a compelling candidate for research in supramolecular assembly. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the self-assembly of molecules into larger, well-ordered structures.

Research into analogous molecular systems demonstrates that the interplay between these different types of bonds can lead to the formation of complex and functional supramolecular architectures. The hydroxyl (-OH) and amine (-NH-) groups are classic donors for hydrogen bonds, while the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. Simultaneously, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

The ability to form both hydrogen and halogen bonds within the same molecule introduces a level of complexity and tunability to the self-assembly process. nih.gov The relative strengths and directionality of these bonds can influence the final supramolecular structure. For instance, the highly directional nature of halogen bonds can be a powerful tool in crystal engineering and the design of functional materials. nih.govbohrium.com

Studies on other brominated organic compounds have shown that bromine substituents can significantly influence self-assembly behaviors through various intermolecular interactions, including Br···Br halogen bonds, Br···O halogen bonds, and C-H···Br hydrogen bonds. rsc.org The position and number of these substituents can dramatically alter the resulting nanoarchitectures. rsc.org In the case of this compound, the specific positioning of the bromo and hydroxyl groups on the diphenylamine framework would be expected to direct the assembly in a predictable manner, leading to specific packing motifs and network structures.

The investigation of this compound in supramolecular chemistry could therefore focus on understanding the competition and cooperation between hydrogen and halogen bonding to control the formation of tapes, sheets, or three-dimensional networks.

Potential Non-Covalent Interactions in this compound Assemblies

Interaction TypeDonorAcceptorTypical Distance (Å)AngularityPotential Role in Assembly
Hydrogen Bond-OH groupN atom of another molecule1.5 - 2.5Highly directional (~180°)Formation of chains or sheets
Hydrogen Bond-NH- groupO atom of another molecule1.5 - 2.5DirectionalCross-linking of chains or layers
Halogen BondC-Br groupO or N atom of another molecule2.5 - 3.5Highly directional (~180°)Directional control of packing, formation of robust networks nih.gov
π-π StackingPhenyl ringsPhenyl rings of another molecule3.3 - 3.8Parallel or offsetStabilization of layered structures

The data in this table is illustrative and based on typical values for these types of interactions in similar molecular systems.

Detailed research findings on the specific supramolecular structures formed by this compound would require experimental data from techniques such as single-crystal X-ray diffraction. Such studies would elucidate the precise bond lengths, angles, and packing arrangements, confirming the dominant intermolecular interactions at play. By systematically studying the self-assembly of this and related molecules, researchers can develop a deeper understanding of how to design and fabricate novel materials with tailored properties for various applications in materials science.

Exploration in Chemical Biology and Environmental Research Mechanistic Focus

Development of Molecular Probes and Labeling Agents

The unique structure of 4-Bromo-4'-hydroxydiphenylamine, featuring both a hydroxyl and a bromo functional group, presents theoretical potential for its development into a molecular probe or labeling agent. However, a review of current scientific literature indicates that its application in this specific area is not well-documented. Research into the development of chemical probes for biological systems, such as those used for inhibiting protein-protein interactions within bromodomains, has focused on other molecular scaffolds. nih.gov While the inherent properties of this compound could suggest utility in probe development, dedicated studies realizing this potential have not been published.

Investigation of Biotransformation Pathways

Direct metabolic studies on this compound are limited. However, extensive research into the biotransformation of structurally related compounds, particularly polybrominated diphenyl ethers (PBDEs), provides significant insight into its plausible metabolic fate. PBDEs are a class of brominated flame retardants (BFRs) that are known to undergo metabolism in various organisms. researchgate.net

The primary biotransformation pathways identified for BFRs in biota involve two key processes:

Reductive Debromination: This process involves the removal of bromine atoms from the aromatic rings. It is a dominant degradation pathway for BFRs in abiotic media like soil and sediment and also occurs in biota. researchgate.net This pathway could theoretically produce this compound from a more highly brominated diphenylamine (B1679370) precursor.

Phase I Oxidative Metabolism: This is a crucial pathway in animals, often mediated by cytochrome P-450 enzymes. nih.gov For PBDEs, this process results in the formation of hydroxylated metabolites (OH-PBDEs). nih.govdiva-portal.org Studies on the environmentally relevant BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) have shown it metabolizes into several hydroxylated forms, which exhibit significantly increased biological activity compared to the parent compound. nih.govresearchgate.net

Given these established pathways for similar compounds, it is scientifically plausible that this compound could be a metabolite of a di- or poly-brominated diphenylamine through a combination of debromination and hydroxylation. There are clear species-specific differences in the metabolism of BFRs, which would influence the formation of such metabolites. diva-portal.orgdiva-portal.org

General Biotransformation Pathway Description Relevance to this compound
Reductive Debromination Enzymatic or chemical removal of bromine atoms from the diphenyl ether structure. researchgate.netA potential pathway for the formation of monobrominated diphenylamines from more highly brominated precursors.
Oxidative Metabolism (Hydroxylation) Addition of a hydroxyl (-OH) group to the aromatic rings, typically mediated by cytochrome P-450 enzymes. nih.govThe process that would generate the hydroxyl moiety, transforming a brominated diphenylamine into a brominated hydroxydiphenylamine.

Environmental Fate and Transformation Product Studies

The environmental presence and fate of this compound are intrinsically linked to the widespread use and subsequent degradation of brominated flame retardants (BFRs). nih.gov BFRs, including PBDEs, are used in vast quantities in consumer and industrial products to reduce flammability. researchgate.net Consequently, they have become ubiquitous environmental contaminants found in air, water, soil, and sediment. nih.gov

The degradation of these persistent organic pollutants is a key area of environmental research. In the environment, BFRs undergo various transformation processes:

Photodegradation: Sunlight, particularly UV radiation, can cause the breakdown of BFRs, often through photolytic debromination. This process is more rapid for higher brominated congeners like BDE-209, leading to the formation of lower-brominated and more bioavailable compounds. diva-portal.org

Biodegradation: Microorganisms in soil and sediment can metabolize BFRs, contributing to their breakdown. nih.gov

The dominant degradation pathway for BFRs in the environment is debromination, which reduces the number of bromine atoms on the molecule. researchgate.net This process means that highly brominated compounds can break down into a series of lesser-brominated intermediates. Therefore, this compound is a plausible environmental transformation product, arising from the partial debromination and hydroxylation of a more complex polybrominated diphenylamine flame retardant. The lower brominated compounds are generally predicted to be more water-soluble and bioaccumulative than their parent compounds. researchgate.net

Role as a Reagent in Biochemical Assays

While not directly used in biochemical assays itself, this compound is a valuable synthetic intermediate for creating more complex molecules that may be used for biological evaluation. chemicalbook.com Its bifunctional nature, with reactive sites at the hydroxyl group and the bromo-substituted ring, makes it a versatile building block in organic synthesis.

Documented synthetic applications include:

Palladium-Catalyzed Vinylation: It has been used in a reaction with ethyl acrylate (B77674) using a Pd(OAc)2/PPh3 catalyst to produce Ethyl 4-(4'-hydroxyphenyl) cinnamate. chemicalbook.com

Synthesis of Cyanobiphenyls: The compound serves as a precursor in the synthesis of 4-cyano-4'-hydroxybiphenyl. This is achieved by first hydrolyzing 4-bromo-4'-benzenesulphonyloxybiphenyl to get this compound, which is then further modified. chemicalbook.com

Polymer and Materials Science: It has been reacted with phosphonitrilic chloride trimer to synthesize nanocomposite dendrimers, demonstrating its utility in creating complex macromolecular structures. chemicalbook.com

The principle of using brominated aromatic amines as starting materials for molecules with biological activity is well-established. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a structurally similar building block, was used in Suzuki cross-coupling reactions to generate derivatives that were subsequently tested for antibacterial and alkaline phosphatase inhibitor activities. mdpi.com This highlights the role of compounds like this compound as key reagents for generating novel chemical entities for screening in biochemical and pharmacological assays.

Synthetic Application Reactants Product Reference
Vinylation This compound, Ethyl acrylate, Pd(OAc)2/PPh3 catalystEthyl 4-(4'-hydroxyphenyl) cinnamate chemicalbook.com
Precursor Synthesis 4-bromo-4'-benzenesulphonyloxybiphenyl, Sodium hydroxideThis compound chemicalbook.com
Nanomaterial Synthesis Phosphonitrilic chloride trimer, this compoundNanocomposite dendrimers chemicalbook.com

Future Research Directions and Emerging Challenges

Design of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of functionalized diarylamines, such as 4-Bromo-4'-hydroxydiphenylamine, has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing this and similar molecules lies in the development of sustainable and atom-economical pathways that minimize environmental impact while maximizing efficiency.

Modern synthetic strategies are increasingly focused on green chemistry principles. For the synthesis of this compound, this would involve a departure from classical methods that may use stoichiometric amounts of hazardous reagents. Instead, the focus is shifting towards catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. These reactions offer a more direct and efficient route to diarylamine formation. incatt.nl

A key challenge in this area is the development of catalysts that are not only highly active and selective but also derived from abundant, non-toxic metals. While palladium-based catalysts have been instrumental in the advancement of C-N coupling, their cost and toxicity are significant drawbacks. Consequently, a major research thrust is the exploration of catalysts based on more earth-abundant metals like copper, nickel, and iron. The Ullmann condensation, which traditionally uses copper, is a prime candidate for optimization. incatt.nlnih.gov Modern iterations of this reaction are being developed to proceed under milder conditions, with lower catalyst loadings and in more environmentally benign solvents, including water. nih.gov

Furthermore, the concept of "hydrogen borrowing" catalysis presents a highly atom-economical approach. This method allows for the direct coupling of alcohols and amines, with water as the only byproduct. A hypothetical sustainable synthesis of this compound could, therefore, involve the direct reaction of 4-bromophenol (B116583) and p-aminophenol, or vice-versa, using a suitable hydrogen-borrowing catalyst.

To illustrate the potential for optimization in the synthesis of related compounds, the following table presents data from a study on the synthesis of N-phenylanthranilic acids via an Ullmann-Goldberg condensation, highlighting the move towards more sustainable conditions.

Table 1: Comparison of Reaction Conditions for Ullmann-Goldberg Condensation

ParameterTraditional MethodImproved Method
Solvent Nitrobenzene, DMFWater
Catalyst Stoichiometric CopperCatalytic Copper
Temperature > 210 °C100 °C
Energy Input HighModerate (Ultrasound)
Waste HighLow
Yield VariableGood to Excellent

This table is a representation of the general trend in the development of more sustainable Ullmann-type reactions and does not represent specific data for the synthesis of this compound.

Future research in this area will undoubtedly focus on the design of novel catalytic systems, potentially involving nano-catalysis or enzymatic catalysis, to further enhance the sustainability and atom economy of diphenylamine (B1679370) synthesis.

Expansion of Applications in Smart Materials and Sensing Technologies

While specific applications for this compound have not been extensively reported, the structural motifs present in the molecule—a brominated aromatic ring and a hydroxydiphenylamine core—suggest significant potential for its use in the development of smart materials and sensing technologies.

Diphenylamine and its derivatives are well-known for their antioxidant properties and have been explored for their electroactive characteristics. dntb.gov.uamdpi.com The incorporation of a bromine atom can further modulate these electronic properties. For instance, bromine substitution in triphenylamine (B166846) derivatives has been shown to improve hole-mobility in organic light-emitting diodes (OLEDs). nih.gov This suggests that this compound could be a valuable building block for the synthesis of novel hole-transporting materials or as a dopant in organic electronic devices.

The hydroxyl group, in conjunction with the amine functionality, provides sites for hydrogen bonding and potential coordination with metal ions. This makes the molecule a candidate for the development of chemical sensors. The electronic properties of the diphenylamine system are sensitive to its chemical environment, and changes in these properties upon binding of an analyte could be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

The following table outlines potential applications of this compound in smart materials and sensing, based on the properties of related compounds.

Table 2: Potential Applications of this compound

Application AreaRelevant Functional GroupsPotential Role of this compound
Organic Electronics (OLEDs) Bromine, DiphenylamineHole-transporting material, dopant to enhance charge mobility.
Chemical Sensors Hydroxyl, AmineRecognition element for metal ions or other analytes.
Electrochromic Materials DiphenylamineMonomer for electroactive polymers that change color with applied voltage.
Antioxidant Additives DiphenylamineStabilizer in polymers and other organic materials.

This table is speculative and based on the known properties of structurally similar compounds.

Future research should focus on the synthesis of this compound and its incorporation into polymeric structures or its use as a ligand in metal complexes to explore these potential applications. Detailed characterization of its photophysical and electrochemical properties will be crucial in this endeavor.

Advanced Mechanistic Studies of Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is fundamental to its effective utilization in both synthesis and materials science. Advanced mechanistic studies, combining experimental and computational approaches, will be essential to elucidate the intricate details of its chemical behavior.

The key reactive sites in this compound are the N-H bond of the secondary amine, the O-H bond of the phenol (B47542), the C-Br bond, and the aromatic rings themselves, which can undergo electrophilic substitution. The relative reactivity of these sites will be highly dependent on the reaction conditions.

For instance, in cross-coupling reactions, the selectivity of C-N versus C-O bond formation is a critical aspect. Mechanistic studies on related Ullmann-type reactions have employed techniques such as in-situ ESI-MS and EPR spectroscopy to identify key copper-containing intermediates. researchgate.net Similar studies on this compound would provide valuable insights into the factors that govern the chemoselectivity of its reactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for probing reaction mechanisms at the molecular level. sigmaaldrich.com DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, thereby providing a detailed picture of the reaction pathway. For example, DFT studies on the bromination of phenol have helped to explain the role of the solvent in determining the product distribution. mdpi.commdpi.com

The following table summarizes key areas for mechanistic investigation for this compound.

Table 3: Areas for Advanced Mechanistic Studies

Reaction TypeKey Questions to AddressProposed Investigative Techniques
C-N/C-O Coupling What is the active catalytic species? What factors control selectivity?In-situ spectroscopy (NMR, IR, MS), kinetic studies, DFT calculations.
Electrophilic Aromatic Substitution Which ring is more activated? What is the regioselectivity?Product analysis (GC-MS, NMR), Hammett analysis, DFT calculations of frontier molecular orbitals.
Oxidation/Radical Reactions What are the primary radical species formed? What is the stability of these radicals?EPR spectroscopy, cyclic voltammetry, DFT calculations of spin density.

Future research in this area will likely involve a synergistic approach, where computational predictions guide experimental design, and experimental results provide benchmarks for refining theoretical models.

Integration of High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery

The discovery and optimization of new synthetic routes and materials can be a time-consuming and labor-intensive process. The integration of high-throughput experimentation (HTE) and artificial intelligence (AI) is poised to revolutionize this aspect of chemical research, and the study of compounds like this compound can greatly benefit from these technologies.

HTE platforms allow for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reactors and automated analysis techniques. researchgate.netresearchgate.net For the synthesis of this compound, HTE could be employed to quickly identify the optimal catalyst, ligand, base, and solvent for a given cross-coupling reaction, dramatically accelerating the development of a sustainable and efficient synthetic protocol.

AI and machine learning (ML) algorithms can be used to analyze the large datasets generated by HTE, identifying complex relationships between reaction parameters and outcomes that may not be apparent to human researchers. nih.gov Furthermore, AI can be used to predict the properties and reactivity of novel compounds. For instance, ML models can be trained on existing data to predict the electronic properties or biological activity of new diphenylamine derivatives, guiding the synthesis of compounds with desired characteristics.

The synergy between HTE and AI creates a closed-loop discovery cycle: AI models can propose new experiments to be performed using HTE, and the results from these experiments can then be used to further refine the AI models. This iterative process can lead to the rapid discovery of new materials and reactions with optimized properties.

The following table illustrates how HTE and AI could be applied to the study of this compound.

Table 4: Application of HTE and AI in the Study of this compound

Research AreaHigh-Throughput Experimentation (HTE) ApplicationArtificial Intelligence (AI) Application
Synthesis Optimization Screening of catalysts, ligands, bases, and solvents for C-N coupling.Building predictive models for reaction yield and selectivity; proposing new reaction conditions.
Materials Discovery Synthesis of a library of derivatives of this compound.Predicting the electronic and optical properties of new derivatives; identifying candidates for specific applications.
Reactivity Profiling Screening the reactivity of this compound with a range of electrophiles and nucleophiles.Developing models to predict the outcome of unknown reactions; elucidating reaction mechanisms.

The primary challenge in this area is the availability of large, high-quality datasets for training AI models. The generation of such datasets through HTE will be a critical enabling step for the widespread adoption of these powerful techniques in chemical discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-4'-hydroxydiphenylamine in laboratory settings?

  • Methodology : The synthesis typically involves cross-coupling reactions such as the Ullmann coupling or Buchwald-Hartwig amination , which facilitate the formation of the diphenylamine backbone. For example, coupling 4-bromoaniline with 4-hydroxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–120°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
  • Key Considerations : Monitor reaction progress using TLC, and confirm regioselectivity via NMR to ensure correct substitution patterns .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Resolve aromatic proton environments and confirm hydroxyl (-OH) and amine (-NH-) positions. The bromine atom induces deshielding in adjacent protons .
  • FTIR : Identify functional groups (O-H stretch ~3200–3600 cm⁻¹, N-H stretch ~3300 cm⁻¹, C-Br ~500–700 cm⁻¹) .
  • Mass Spectrometry (ESI/HRMS) : Confirm molecular weight (expected [M+H]⁺ ~278–280 m/z) and isotopic patterns from bromine .
    • Validation : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound in research environments?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) during powder handling to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood to minimize exposure to vapors/dust .
  • Waste Disposal : Collect halogenated waste separately and neutralize spills with inert adsorbents (e.g., vermiculite) .
    • Toxicity Data : Classified as acute oral toxicity (Category 4) and skin sensitizer (Category 1) . Avoid skin contact and implement emergency rinsing protocols for eye/skin exposure .

Advanced Research Questions

Q. How can researchers address challenges in achieving high purity during the synthesis of this compound?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to improve coupling efficiency and reduce byproducts .
  • Solvent Effects : Use degassed solvents to prevent oxidation of intermediates. Additives like CuI (for Ullmann) or ligands (BINAP for Buchwald-Hartwig) enhance yield .
  • Purification : Employ recrystallization (e.g., ethanol/water) after column chromatography to remove trace impurities .

Q. What strategies are employed to resolve contradictory data in the photophysical properties of this compound derivatives?

  • Data Reconciliation :

  • Solvent-Dependent Studies : Measure UV-Vis absorption/emission in varying solvents (polar vs. nonpolar) to assess solvatochromic effects .
  • Computational Modeling : Use TD-DFT to predict electronic transitions and compare with experimental λmax values .
  • X-ray Crystallography : Resolve molecular packing and intermolecular interactions (e.g., halogen bonding) that influence photostability .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

  • Biological Assays :

  • Anti-Senescence Studies : Use human endothelial cells (e.g., HUVECs) treated with hydrogen peroxide to induce oxidative stress. Measure senescence markers (β-galactosidase, p16/p21 expression) .
  • Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Mechanistic Probes : Conduct ROS detection assays (DCFH-DA probe) and mitochondrial membrane potential analysis (JC-1 staining) to elucidate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.